molecular formula C9H13NO B042907 N-Benzylethanolamine CAS No. 104-63-2

N-Benzylethanolamine

Cat. No.: B042907
CAS No.: 104-63-2
M. Wt: 151.21 g/mol
InChI Key: XNIOWJUQPMKCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylethanolamine is an organic compound with the molecular formula C9H13NO. It is a clear, colorless to light yellow liquid that is miscible with water. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylethanolamine can be synthesized through several methods. One common method involves the reaction of benzaldehyde with monoethanolamine in methanol. The reaction mixture is stirred at room temperature for 15 minutes, then cooled to 0°C before adding sodium borohydride. The resulting solution is stirred at room temperature for an additional hour. After the addition of water, methanol is removed under reduced pressure, and the aqueous phase is extracted with dichloromethane. The combined extracts are dried over sodium sulfate and concentrated to yield this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced by slowly adding benzyl chloride to a reaction vessel containing ethanolamine at 60-65°C over approximately two hours. The reaction is then continued at 85-90°C for 2-3 hours, with the endpoint controlled by gas chromatography to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

N-Benzylethanolamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include benzylamines, benzyl alcohols, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylmethylamine
  • Benzylamine
  • 2-Dimethylaminoethanol
  • N-Boc-ethanolamine

Uniqueness

N-Benzylethanolamine is unique due to its specific structure, which includes both a benzyl group and an ethanolamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(benzylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIOWJUQPMKCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58576-72-0 (hydrochloride)
Record name N-Benzylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044356
Record name N-Benzylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N-Benzylethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19418
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000372 [mmHg]
Record name N-Benzylethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19418
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

104-63-2
Record name Benzylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzylethanolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylethanolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[(phenylmethyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Benzylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylaminoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZYLAMINOETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48121MS9JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Hydroxyethylamine was reacted with benzyl bromide according to Method B2a to give N-benzyl-N-(2-hydroxyethyl)amine. The alcohol was reacted with SOCl2 according to Method B7c to give N-benzyl-N-(2-chloroethyl)ammonium chloride. The chloroethylamine was reacted with 2-methyl-4-nitrophenyl isothiocyanate to give 2-(2-methyl-4-nitrophenylimino)-3-benzyl-1,3-thiazolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of Compound 1 (2.62 g, 17.3 mmol) in anhydrous EtOH (55 mL) was portionwise added NaBH4 (0.67 g, 17.7 mmol) at 0° C. over 1 h period. The resulting mixture was gradually warmed to room temperature and was stirred for 20 h. The resulting mixture was filtered to eliminate excess NaBH4, and the solvent was evaporated. The residue was dissolved in CH2Cl2 (50 mL) and filtered, and the filtrate was concentrated in vacuo to afford Compound 2 (1.86 g, 61.3%). 1H NMR (CDCl3) δ 2.60 to 2.70 (m, 2H), 3.60 to 3.73 (m, 2H), 7.24 to 7.27 (m, 5H); 13C NMR (CDCl3) δ 50.62, 53.44, 60.45, 126.98, 128.11, 128.36, 139.73. HRMS (Positive ion FAB) Calcd for C9H13NO [M+H]+ m/z 152.2163. Found: [M+H]+ m/z 152.1075.
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
0.67 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Three
Yield
61.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylethanolamine
Reactant of Route 2
Reactant of Route 2
N-Benzylethanolamine
Reactant of Route 3
Reactant of Route 3
N-Benzylethanolamine
Reactant of Route 4
N-Benzylethanolamine
Reactant of Route 5
Reactant of Route 5
N-Benzylethanolamine
Reactant of Route 6
Reactant of Route 6
N-Benzylethanolamine
Customer
Q & A

Q1: What are some of the key applications of N-benzylethanolamine in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It's been utilized in the creation of various heterocyclic compounds, including piperazine derivatives [], morpholine derivatives [], and 1,4-oxazin-2-ones []. Notably, it plays a crucial role in synthesizing a key intermediate for an NK1 receptor antagonist [].

Q2: Can you elaborate on the use of this compound in piperazine synthesis?

A2: Research has demonstrated the effectiveness of Cp*Ir complex-catalyzed N-alkylative reactions using this compound. For instance, homocoupling reactions of this compound yield N,N'-dibenzylpiperazine derivatives []. Furthermore, cross-coupling reactions with Boc-protected diethanolamines generate N-benzyl-N'-Boc-piperazine derivatives [].

Q3: How does this compound contribute to the synthesis of morpholine derivatives?

A3: Efficient procedures utilize this compound as a starting material to create a diverse library of substituted morpholine derivatives []. This approach involves a common intermediate, mesylate, synthesized from this compound, which undergoes further reactions to yield a wide range of morpholine-based compounds [].

Q4: What is the significance of this compound in the synthesis of 1,4-oxazin-2-ones?

A4: (S)-lactamide auxiliaries, derived from pyrrolidine, facilitate a highly diastereoselective coupling reaction between α-halo acids and this compound []. The resulting adducts undergo cyclization in the presence of a catalytic amount of TsOH, leading to the formation of 3-aryl-1,4-oxazin-2-ones with high enantiomeric excess (>90% ee) [].

Q5: Can you provide an example of a specific pharmaceutical application of this compound-derived compounds?

A5: A 4-fluorophenyl substituted oxazinone, synthesized using this compound, serves as a crucial intermediate in the synthesis of a potent NK1 receptor antagonist []. This highlights the potential of this compound-derived compounds in medicinal chemistry.

Q6: What are the optimal reaction conditions for synthesizing 4-Benzyl-2-hydroxy-1, 4-oxazin-3-one from this compound?

A6: Research suggests that a 2:1 mole ratio of glyoxylic acid to this compound, a reaction time of 26 hours, 35 mL of THF as the solvent, and a temperature of 65°C are the optimal conditions for achieving a 62% yield of 4-Benzyl-2-hydroxy-1, 4-oxazin-3-one [].

Q7: How does the performance of this compound as a derivatizing agent compare to other agents like DNPH?

A8: While both this compound (BEA) and 2,4-dinitrophenylhydrazine (DNPH) have been explored as derivatizing agents for aldehydes, DNPH demonstrated more favorable results []. DNPH allowed for good sensitivity and resolution of aldehyde hydrazones, while BEA suffered from high blank levels and poor resolution [].

Q8: Beyond organic synthesis, are there other applications where this compound is utilized?

A9: this compound has been explored as a potential extractant for diclofenac sodium from water, particularly in the development of ionic liquids for this purpose []. Additionally, it has been studied in the context of vapor pressure and isothermal vapor-liquid equilibria in aqueous solutions [, ].

Q9: What is the molecular formula and molecular weight of this compound?

A9: The molecular formula of this compound is C9H13NO, and its molecular weight is 151.21 g/mol.

Q10: What are some of the known challenges associated with using this compound in certain applications?

A11: As a derivatizing agent for aldehydes, this compound exhibits limitations due to high blank levels and poor chromatographic resolution, hindering its practical use for this specific application [].

Q11: Has this compound been used in the development of waterborne polyurethanes?

A12: Yes, there is ongoing research exploring the use of this compound in synthesizing amino polyols from biomass-based epoxy resins for the development of self-catalytic two-component waterborne polyurethanes [].

Q12: How do the structural features of this compound influence its reactivity?

A14: The presence of both an amine and a hydroxyl group in this compound contributes to its diverse reactivity. The amine can participate in alkylation and cyclization reactions, while the hydroxyl group allows for further modifications or can be involved in coordination with metal ions [, , ].

Q13: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A15: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray diffraction for solid-state characterization [, , , ]. Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are used for separation and analysis, often coupled with mass spectrometry for detection [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.